1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1131041-38-7
VCID: VC16778762
InChI: InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17)
SMILES:
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione

CAS No.: 1131041-38-7

Cat. No.: VC16778762

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione - 1131041-38-7

Specification

CAS No. 1131041-38-7
Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
IUPAC Name tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate
Standard InChI InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17)
Standard InChI Key AFAQYSOTTWXNJN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is characterized by the following physicochemical parameters :

PropertyValue
CAS Number1131041-38-7
Molecular FormulaC12H18N2O4\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight254.28 g/mol
Purity≥98% (HPLC)
MDL NumberMFCD22682783

The Boc group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) at the 3-aminopropyl position enhances solubility in organic solvents while protecting the amine during synthetic reactions. The pyrrole-2,5-dione core (C4H2O2N\text{C}_4\text{H}_2\text{O}_2\text{N}) provides electrophilic reactivity at the α,β-unsaturated carbonyl positions, enabling Michael additions or Diels-Alder reactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Aminopropylmaleimide Formation: Reaction of maleic anhydride with 3-aminopropanol yields 1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione, followed by substitution with Boc-protected amine .

  • Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine .

A representative reaction scheme is:

Maleic anhydride+H2N-(CH2)3-OH1-(3-hydroxypropyl)-1H-pyrrole-2,5-dioneBoc2O, Et3N1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione\text{Maleic anhydride} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{-OH} \rightarrow \text{1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione} \\ \downarrow \text{Boc}_2\text{O, Et}_3\text{N} \\ \text{1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione}

Optimization Challenges

  • Steric Hindrance: Bulky Boc groups may slow reaction kinetics, necessitating elevated temperatures (e.g., reflux in chloroform) .

  • Byproduct Formation: Overprotection or hydrolysis requires rigorous purification via column chromatography .

Applications in Pharmaceutical Chemistry

Drug Conjugation

The maleimide moiety enables thiol-selective bioconjugation, making the compound valuable for antibody-drug conjugates (ADCs). For example, trastuzumab emtansine (T-DM1) employs similar maleimide linkers for payload attachment .

Peptide Stabilization

Boc protection prevents unwanted side reactions during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) yields free amines for further functionalization .

Comparative Analysis with Analogues

Structural Analogues

BLDpharm’s catalog lists derivatives like 1-(Prop-2-yn-1-yl)-1H-pyrrole-2,5-dione (CAS 209395-32-4) and 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide (CAS 293298-33-6) . These lack Boc protection but share maleimide reactivity, highlighting the unique stability of the target compound.

Biological Activity Trends

  • Anti-Proliferative Effects: N-Substituted pyrrole-2,5-diones reduce PBMC proliferation by 40–60% at 10 µM .

  • Antibacterial Activity: Minimal efficacy against Gram-negative strains (MIC >128 µg/mL) but moderate activity against Staphylococcus aureus (MIC 32 µg/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator